(6-Bromoisoquinolin-3-yl)methanol
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Overview
Description
(6-Bromoisoquinolin-3-yl)methanol: is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and a hydroxymethyl group at the 3rd position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromoisoquinolin-3-yl)methanol typically involves the bromination of isoquinoline followed by the introduction of a hydroxymethyl group. One common method includes:
Bromination: Isoquinoline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the 6th position.
Hydroxymethylation: The brominated isoquinoline is then subjected to a hydroxymethylation reaction using formaldehyde and a base to introduce the hydroxymethyl group at the 3rd position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (6-Bromoisoquinolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 6-bromoisoquinoline-3-carboxylic acid or 6-bromoisoquinoline-3-carbaldehyde.
Reduction: Formation of 6-hydroxyisoquinoline-3-methanol.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (6-Bromoisoquinolin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of specialty chemicals and materials. Its brominated structure may impart unique properties to polymers or other industrial products.
Mechanism of Action
The mechanism of action of (6-Bromoisoquinolin-3-yl)methanol and its derivatives depends on the specific biological target or applicationFor example, derivatives of isoquinoline have been studied for their ability to inhibit enzymes involved in disease pathways, such as kinases or proteases .
Comparison with Similar Compounds
6-Bromoisoquinoline: Similar structure but lacks the hydroxymethyl group.
3-Isoquinolinemethanol: Similar structure but lacks the bromine atom.
6-Bromoisoquinolin-3-ol: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
Uniqueness: (6-Bromoisoquinolin-3-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the isoquinoline ring.
Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
(6-bromoisoquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-5,13H,6H2 |
InChI Key |
SVROANRAODJATE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)CO |
Origin of Product |
United States |
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